molecular formula C11H20Cl2F3N3O B1378609 3-(Piperazin-1-yl)-1-(2,2,2-trifluoroethyl)piperidin-2-one dihydrochloride CAS No. 1461706-62-6

3-(Piperazin-1-yl)-1-(2,2,2-trifluoroethyl)piperidin-2-one dihydrochloride

Cat. No. B1378609
CAS RN: 1461706-62-6
M. Wt: 338.19 g/mol
InChI Key: MTBBQVXOGLRJKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Piperazin-1-yl)-1-(2,2,2-trifluoroethyl)piperidin-2-one dihydrochloride, also known as 3-P-2-one dihydrochloride, is a chemical compound composed of a piperazine ring and a trifluoroethylpiperidin-2-one moiety. The compound is used in scientific research, as it has a wide range of applications in the laboratory and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Crystallography and Molecular Structure

Studies like those conducted by Petrus et al. (2012) on fluphenazine dihydrochloride and Betz et al. (2011) on opipramol dihydrochloride focus on the crystallography and molecular structures of compounds similar to the specified chemical. These studies reveal intricate details about molecular conformations and intermolecular interactions, which are crucial for understanding the chemical and physical properties of these compounds (Petrus, R. Petrus, & Czarnik-Matusewicz, 2012) (Betz, Gerber, Hosten, Siddaraju, & Yathirajan, 2011).

Drug Development and Synthesis

Research on novel syntheses and the pharmacological evaluation of related compounds is a significant application area. For example, the work on the development of a CGRP receptor inhibitor by Cann et al. (2012) and the synthesis of novel antimicrobial agents by Patel et al. (2012) demonstrate the process of creating and assessing new drugs. These studies detail the challenges and successes in synthesizing compounds with potential therapeutic applications, highlighting the importance of such research in drug development (Cann et al., 2012) (Patel, A. B. Patel, Kumari, & Chikhalia, 2012).

Advanced Material and Ligand Design

The design and synthesis of novel ligands and materials, as explored by Peppel & Köckerling (2009), demonstrate another critical area of research application. Their work on large 1,3,5-triazine-based ligands for coordinating transition metal ions exemplifies how chemical synthesis is applied in material science to create complex structures with specific functions (Peppel & Köckerling, 2009).

Molecular Imaging and Diagnostic Agents

The development of imaging agents, such as the study by Lee et al. (2022) on a novel ligand for PET imaging of the CSF1R receptor, showcases the application of chemical compounds in diagnosing and understanding diseases at a molecular level. This research highlights the intersection of chemistry and medical science, aiming to improve diagnostic methods and understand disease mechanisms more thoroughly (Lee, Park, Kim, Woo, Choi, Lee, & Choe, 2022).

properties

IUPAC Name

3-piperazin-1-yl-1-(2,2,2-trifluoroethyl)piperidin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3N3O.2ClH/c12-11(13,14)8-17-5-1-2-9(10(17)18)16-6-3-15-4-7-16;;/h9,15H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBBQVXOGLRJKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)CC(F)(F)F)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Piperazin-1-yl)-1-(2,2,2-trifluoroethyl)piperidin-2-one dihydrochloride
Reactant of Route 2
3-(Piperazin-1-yl)-1-(2,2,2-trifluoroethyl)piperidin-2-one dihydrochloride
Reactant of Route 3
3-(Piperazin-1-yl)-1-(2,2,2-trifluoroethyl)piperidin-2-one dihydrochloride
Reactant of Route 4
3-(Piperazin-1-yl)-1-(2,2,2-trifluoroethyl)piperidin-2-one dihydrochloride
Reactant of Route 5
3-(Piperazin-1-yl)-1-(2,2,2-trifluoroethyl)piperidin-2-one dihydrochloride
Reactant of Route 6
3-(Piperazin-1-yl)-1-(2,2,2-trifluoroethyl)piperidin-2-one dihydrochloride

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